molecular formula C12H10N2O2 B2938297 4,6-Dimethoxyquinoline-3-carbonitrile CAS No. 1553679-66-5

4,6-Dimethoxyquinoline-3-carbonitrile

Cat. No.: B2938297
CAS No.: 1553679-66-5
M. Wt: 214.224
InChI Key: QQZLDJQTPAPEHM-UHFFFAOYSA-N
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Description

4,6-Dimethoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.224. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Alkaloids and Other Heterocyclic Compounds

4,6-Dimethoxyquinoline-3-carbonitrile serves as a precursor in the enantioselective synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. The process involves quantitative deprotonation and alkylation, leading to the creation of compounds like (+)-laudanidine, (+)-armepavine, and others, which are used in developing potential therapeutic agents (Blank & Opatz, 2011).

Antimicrobial Activity

This chemical compound is also a key intermediate in the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives. Its reactivity towards various chemical agents has been studied, and some derivatives show antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Fluorescence Applications

Studies have shown that derivatives of this compound exhibit high fluorescence quantum yields and emission maxima that are solvent- and pH-independent. These properties make them suitable as fluorescence standards in various analytical and bioanalytical applications (A. B. Ahvale et al., 2008).

Corrosion Inhibition

Quinoline derivatives, including this compound, have been evaluated for their corrosion inhibition performance. Computational studies and experimental data suggest these compounds can effectively inhibit the corrosion of metals like iron, indicating potential applications in materials science and engineering to enhance the durability of metal components (Erdoğan et al., 2017; Singh et al., 2016).

Synthesis of Isoquinolines

Another area of application is the synthesis of new isoquinoline derivatives, which have wide-ranging potential uses in pharmaceuticals and organic materials. The compound facilitates the creation of complex heterocyclic structures that are central to new drug development and materials science (Harcourt & Waigh, 1971).

Kinase Inhibition for Cancer Therapy

This compound derivatives have been explored as kinase inhibitors, particularly targeting EGFR and HER-2 kinases for cancer therapy. Their modification has led to the development of compounds with potential as therapeutic agents against cancer by inhibiting key pathways involved in tumor growth and proliferation (Wissner et al., 2003).

Properties

IUPAC Name

4,6-dimethoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-9-3-4-11-10(5-9)12(16-2)8(6-13)7-14-11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZLDJQTPAPEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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